Rivastigmine metabolite-d6

Beschreibung

Eigenschaften

IUPAC Name |

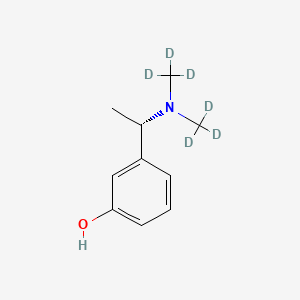

3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZXRLWUYONVCP-MXUURUABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Rivastigmine metabolite-d6 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivastigmine metabolite-d6, a deuterated analog of the primary metabolite of the Alzheimer's disease therapeutic, Rivastigmine. This document details its chemical identity, structure, and its role in pharmacokinetic and bioanalytical studies.

Introduction to Rivastigmine and its Metabolism

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. It works by increasing the levels of acetylcholine, a neurotransmitter in the brain, thereby improving cognitive function. Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis to its decarbamylated metabolite, known as NAP 226-90. This metabolite is pharmacologically less active than the parent drug.

This compound: Chemical Identity and Structure

This compound is the stable isotope-labeled form of NAP 226-90. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic labeling is most commonly on the two methyl groups of the dimethylamino moiety.

Chemical Name: (S)-3-(1-(di(methyl-d3)amino)ethyl)phenol

Synonyms: NAP 226-90-d6, (S)-3-(1-(Dimethylamino)ethyl)phenol-d6

Chemical Structure

The chemical structures of Rivastigmine, its primary metabolite NAP 226-90, and the deuterated internal standard this compound are presented below. The deuteration at the dimethylamino group makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled metabolite but is distinguishable by its higher mass.

Rivastigmine:

Caption: Chemical structure of Rivastigmine.

NAP 226-90 (Rivastigmine Metabolite):

Caption: Chemical structure of NAP 226-90.

This compound:

An In-depth Technical Guide to the Synthesis and Characterization of Rivastigmine Metabolite-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Rivastigmine metabolite-d6, an isotopically labeled version of the primary metabolite of Rivastigmine. This document details a likely synthetic pathway, analytical characterization methodologies, and presents key data in a structured format to support research and development activities in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Rivastigmine, a cholinesterase inhibitor, is a therapeutic agent used in the management of dementia associated with Alzheimer's and Parkinson's diseases. It is extensively metabolized in the body, primarily through cholinesterase-mediated hydrolysis, to its decarbamylated metabolite, 3-[1-(dimethylamino)ethyl]phenol, also known as NAP 226-90.[1][2] The deuterated analog, this compound ((S)-3-(1-(Dimethylamino)ethyl)phenol-d6), serves as a crucial internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the primary metabolite in biological matrices.

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from established methods for the synthesis of the non-deuterated Rivastigmine and its metabolite. A common approach involves the use of deuterated reagents at a key step to introduce the isotopic labels. A likely pathway starts from m-hydroxyacetophenone.

A potential synthetic scheme is outlined below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on analogous non-deuterated syntheses. Optimization of specific conditions would be required.

Step 1: Oximation of m-Hydroxyacetophenone

-

Dissolve m-hydroxyacetophenone in a suitable solvent (e.g., ethanol).

-

Add hydroxylamine hydrochloride.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 3-hydroxyacetophenone oxime.

Step 2: Reduction of 3-Hydroxyacetophenone oxime

-

Suspend the 3-hydroxyacetophenone oxime in a suitable solvent.

-

Add a reducing agent (e.g., a catalyst like Aluminum-Nickel alloy).

-

Conduct the reduction reaction under appropriate conditions (e.g., controlled temperature and pressure).

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 3-(1-aminoethyl)phenol.

Step 3: Deuterated N-Methylation

-

Dissolve 3-(1-aminoethyl)phenol in formic acid-d2.

-

Add formaldehyde-d2 and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to yield crude 3-(1-(dimethylamino-d6)ethyl)phenol (this compound).

Step 4: Purification

-

The crude product can be purified by column chromatography or crystallization to obtain the final product with high purity.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometry at a wavelength of approximately 218 nm.[3] |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). |

Expected Results: A single, sharp peak should be observed, indicating a high degree of purity. The retention time should be consistent and reproducible.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the deuterated metabolite and to assess the degree of isotopic enrichment.

Experimental Protocol:

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |

| Scan Mode | Full scan to determine the molecular ion, and product ion scan (for MS/MS) to confirm fragmentation patterns. |

Expected Quantitative Data:

| Analyte | Expected [M+H]⁺ (m/z) |

| Rivastigmine Metabolite (non-deuterated) | 166.1 |

| This compound | 172.1 |

The mass spectrum should show a prominent peak at m/z 172.1, corresponding to the protonated molecule of this compound. The isotopic distribution will indicate the percentage of d6 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the position of the deuterium (B1214612) labels. Both ¹H and ¹³C NMR spectra are typically acquired.

Experimental Protocol:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher field strength spectrometer. |

| Solvent | Deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6). |

| Nuclei | ¹H and ¹³C. |

Expected Spectral Data:

In the ¹H NMR spectrum of this compound, the signal corresponding to the N-dimethyl protons will be absent or significantly reduced in intensity compared to the non-deuterated analog. The remaining proton signals of the aromatic ring and the ethyl group should be consistent with the structure.

In the ¹³C NMR spectrum, the carbons directly attached to the deuterium atoms (the two methyl groups of the dimethylamino moiety) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

| Data Type | Expected Observations |

| ¹H NMR | Absence or significant reduction of the N(CH₃)₂ proton signal. |

| ¹³C NMR | Triplet splitting and slight upfield shift for the -N(CD₃)₂ carbon signals. |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound.

| Parameter | Method | Expected Value |

| Purity | HPLC-UV | >98% |

| Molecular Weight ([M+H]⁺) | Mass Spectrometry | 172.1 m/z |

| Isotopic Enrichment | Mass Spectrometry | >98% d6 |

| ¹H NMR Chemical Shift (N(CH₃)₂) | ¹H NMR | Signal absent/reduced |

| ¹³C NMR Signal (N(CD₃)₂) | ¹³C NMR | Triplet, upfield shift |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway, derived from established chemical principles, offers a reliable approach for its preparation. The detailed analytical methodologies are crucial for ensuring the identity, purity, and isotopic integrity of the synthesized compound, which is vital for its application as an internal standard in pharmacokinetic and drug metabolism studies. Researchers and drug development professionals can utilize this guide as a comprehensive resource for their work with Rivastigmine and its metabolites.

References

Rivastigmine decarbamylated metabolite NAP226-90-d6 properties

An In-Depth Technical Guide to the Properties of Rivastigmine's Decarbamylated Metabolite: NAP226-90 and its Deuterated Analog NAP226-90-d6

Introduction

Rivastigmine (B141) is a reversible cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic effect is predicated on increasing acetylcholine (B1216132) levels in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] The metabolism of rivastigmine is rapid and occurs primarily through cholinesterase-mediated hydrolysis, yielding its principal, decarbamylated metabolite, NAP226-90 (also known as ZNS 114-666).[1][2][4] This metabolite itself is pharmacologically active, contributing to the overall therapeutic effect.[4]

This technical guide provides a comprehensive overview of the properties of NAP226-90 and its stable isotope-labeled analog, NAP226-90-d6. The deuterated form, NAP226-90-d6, serves as an essential internal standard for the accurate quantification of NAP226-90 in biological matrices during pharmacokinetic and metabolic studies.[5] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Properties

NAP226-90 is a phenolic compound resulting from the hydrolysis of the carbamate (B1207046) moiety of rivastigmine.[6][7] Its deuterated analog, NAP226-90-d6, is structurally identical except for the substitution of six hydrogen atoms with deuterium, which imparts a higher molecular weight, making it distinguishable by mass spectrometry without altering its chemical behavior.[5]

| Property | NAP226-90 | NAP226-90-d6 |

| Formal Name | 3-[(1S)-1-(dimethylamino)ethyl]-phenol | (S)-3-(1-(Dimethylamino)ethyl)phenol-d6 |

| CAS Number | 139306-10-8[6][8][9] | 1217706-31-4[10] |

| Molecular Formula | C₁₀H₁₅NO[6] | C₁₀H₉D₆NO[5] |

| Molecular Weight | 165.2 g/mol [6] | 171.27 g/mol [5] |

| Purity | ≥98% | Not specified (typically high for use as standard) |

| Formulation | A crystalline solid[6] | Not specified |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml[6] | Soluble in DMSO, PEG300, Tween-80, Saline, Corn Oil[11] |

| Storage | -20°C[6] | -80°C (up to 6 months); -20°C (up to 1 month)[11] |

| Stability | ≥ 4 years[6] | See storage conditions |

Metabolic Pathway and Pharmacokinetics

Rivastigmine's metabolism is unique among cholinesterase inhibitors as it is primarily metabolized by its target enzymes, AChE and BuChE, and does not significantly involve the hepatic cytochrome P450 (CYP) isoenzyme system.[3][12][13] This minimizes the potential for drug-drug interactions.[13] The primary metabolic pathway is the hydrolysis of the carbamate bond to form NAP226-90.[1][13] This metabolite is subsequently conjugated, primarily via sulfation, and eliminated through renal excretion.[13][14] Over 97% of the administered dose is recovered in the urine as metabolites, with no parent drug detected.[13][14]

Figure 1: Metabolic pathway of Rivastigmine to NAP226-90 and its subsequent elimination.

The pharmacokinetic profile of NAP226-90 has been characterized in patients with Alzheimer's disease. The metabolite has a clearance of approximately 100 L/h and a volume of distribution of 256 L.[4] In cerebrospinal fluid (CSF), NAP226-90 levels correlate well with acetylcholinesterase inhibition, with a concentration of about 5.4 µg/L required for half-maximal inhibition.[4]

| Pharmacokinetic Parameter | Value (for NAP226-90) | Species | Reference |

| Clearance (CL/F) | ~100 L/h | Human | [4] |

| Volume of Distribution (Vd/F) | 256 L | Human | [4] |

| CSF Equilibration Half-life | ~0.5 hours | Human | [4] |

| IC₅₀ (AChE Inhibition) | ~5.4 µg/L (in CSF) | Human | [4] |

Analytical Methodology for Quantification

The simultaneous quantification of rivastigmine and its metabolite NAP226-90 in biological samples like plasma and brain homogenates is crucial for pharmacokinetic and pharmacodynamic studies. The standard method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.[15][16][17][18] In these assays, NAP226-90-d6 is the ideal internal standard for the quantification of NAP226-90.

Experimental Protocol: Sample Preparation and Analysis

The following protocol is a synthesis of methodologies described in the literature for the analysis of NAP226-90 in rat plasma and brain tissue.[15][16][19]

1. Sample Preparation (Liquid-Liquid Extraction) [15][19]

-

To a 200 µL aliquot of rat plasma or brain homogenate, add the internal standard solution (NAP226-90-d6).

-

Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water).

-

Vortex briefly and inject a portion (e.g., 25 µL) into the HPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

-

The separation is typically achieved on a C18 reversed-phase column.[15][18][19] The specific parameters can vary, but a summary of typical conditions is provided in the table below.

| Parameter | Typical Conditions |

| HPLC System | Agilent 1100 series or equivalent |

| Column | C18 column (e.g., Gemini 150 x 2.0 mm)[18] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 10 mM Ammonium Hydroxide or similar buffer[15][18] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 - 25 µL[18] |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 3000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[15][19] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Rivastigmine) | m/z 251.2 → 206.1[15] |

| MRM Transition (NAP226-90) | m/z 166.1 → 121.0 (protonated molecule) |

Note: Specific m/z transitions for NAP226-90 can vary based on the instrument and adduct ion formed. The values presented are representative.

Figure 2: General experimental workflow for the quantification of NAP226-90.

Method Validation

Analytical methods for quantifying NAP226-90 are validated to ensure reliability. Key validation parameters include:

-

Linearity: The method demonstrates linearity over a concentration range, for example, from 0.5 to 50 ng/mL for NAP226-90 in plasma.[16]

-

Accuracy and Precision: Intra- and inter-day precision and accuracy are typically required to be within 15%.[15][19]

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For NAP226-90, LOQs have been reported at 0.5 ng/mL in plasma and 5 pmol/g in brain tissue.[15][16][19]

-

Extraction Recovery: The efficiency of the extraction process is evaluated. For NAP226-90, recovery rates are generally high, often exceeding 90%.[19][20]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.cn [glpbio.cn]

- 8. tlcstandards.com [tlcstandards.com]

- 9. NAP 226-90 | CAS 139306-10-8 | LGC Standards [lgcstandards.com]

- 10. NAP 226-90-d6 | CAS 1217706-31-4 | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Drug Monograph: Rivastigmine (Exelon) [ebmconsult.com]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. A simple and sensitive assay for the quantitative analysis of rivastigmine and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry. (2006) | Suzanne V. Frankfort | 31 Citations [scispace.com]

- 18. A simple and sensitive assay for the quantitative analysis of rivastigmine and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simple, rapid and sensitive method for simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in rat brain and plasma by reversed-phase liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Rivastigmine Metabolism and the Role of Its Deuterated Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine (B141), a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, exhibits a unique metabolic profile that distinguishes it from other cholinesterase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the metabolism of rivastigmine, focusing on its primary enzymatic pathways and the resulting metabolites. A significant portion of this document is dedicated to the quantitative aspects of rivastigmine's pharmacokinetics, with data presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the quantification of rivastigmine and its primary metabolite, as well as for the assessment of its enzymatic inhibitory activity, are provided. The role of the deuterated form of rivastigmine will also be elucidated, primarily in the context of its application in bioanalytical methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction to Rivastigmine

Rivastigmine is a parasympathomimetic agent that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][4] Its therapeutic effect is attributed to the inhibition of these enzymes, which leads to an increased concentration of the neurotransmitter acetylcholine (B1216132) in the brain.[2][4] This enhancement of cholinergic function is crucial for cognitive processes such as memory and learning.[2] Rivastigmine is classified as a pseudo-irreversible inhibitor, forming a carbamate (B1207046) complex with the cholinesterase enzymes that is slowly hydrolyzed, resulting in sustained inhibition.[2][5]

Metabolism of Rivastigmine

The metabolism of rivastigmine is predominantly characterized by its hydrolysis mediated by its target enzymes, AChE and BuChE.[1][2] This enzymatic action cleaves the carbamate moiety of the rivastigmine molecule, yielding the decarbamylated metabolite known as NAP226-90.[1][6] This metabolic pathway is notable for its minimal reliance on the hepatic cytochrome P450 (CYP) isoenzyme system, which is a common pathway for the metabolism of many other drugs.[2] The lack of significant CYP involvement reduces the likelihood of drug-drug interactions.[2]

The primary route of elimination for rivastigmine metabolites is through renal excretion.[1][6] The major metabolite found in urine is the sulfate (B86663) conjugate of NAP226-90.[3]

Metabolic Pathway

The metabolic conversion of rivastigmine to its primary metabolite, NAP226-90, is a one-step hydrolysis reaction.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of rivastigmine and its metabolite NAP226-90 varies depending on the route of administration. The following tables summarize key pharmacokinetic parameters from studies comparing oral capsules and transdermal patches.

| Parameter | 3 mg Oral Capsule | 6 mg Oral Capsule | 9.5 mg/24h Transdermal Patch | 13.3 mg/24h Transdermal Patch |

| Cmax (ng/mL) | 9.7 (±5.1) | 21.6 | 8.7 | 13.3 |

| Tmax (h) | ~1.0 | 1.4 | 8.1 | Not Specified |

| AUC (ng·h/mL) | Not Specified | 207 | 166 | Not Specified |

| Table 1: Pharmacokinetic Parameters of Rivastigmine (Oral vs. Transdermal).[6][7][8][9] |

| Parameter | Following 3 mg Oral Rivastigmine | Following 6 mg Oral Rivastigmine | Following 9.5 mg/24h Rivastigmine Patch |

| Cmax (ng/mL) | 3.93 (±1.1) | Not Specified | Not Specified |

| Tmax (h) | 1.8 | Not Specified | Not Specified |

| AUC (ng·h/mL) | 22.9 (±5.3) | Not Specified | Not Specified |

| Table 2: Pharmacokinetic Parameters of NAP226-90.[7] |

| Administration Route | Ratio of NAP226-90 to Rivastigmine (AUC) |

| Oral (Capsule) | 1.10 - 3.15 |

| Oral (Solution) | 3.49 |

| Transdermal (Patch) | 0.60 - 0.72 |

| Table 3: Ratio of Metabolite to Parent Drug Exposure.[8] |

The Role of Deuterated Rivastigmine

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are often utilized in drug development to alter pharmacokinetic properties. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes.[10] In the case of rivastigmine, its deuterated form, specifically Rivastigmine-d6, has been primarily documented for its use as an internal standard in analytical methods for the quantification of rivastigmine in biological matrices such as plasma.[11]

The use of a deuterated internal standard is a common practice in mass spectrometry-based bioanalysis. Because it has a higher mass than the non-deuterated drug, it can be distinguished by the mass spectrometer, yet it behaves almost identically to the parent drug during sample preparation and chromatographic separation. This ensures accurate and precise quantification of the drug of interest.

While the therapeutic potential of deuterated drugs is an active area of research for many neurodegenerative diseases, there is currently a lack of published clinical or preclinical studies investigating deuterated rivastigmine for therapeutic purposes.[12]

Experimental Protocols

Quantification of Rivastigmine and NAP226-90 in Plasma

The following is a generalized workflow for the quantification of rivastigmine and its metabolite NAP226-90 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rivastigmine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 9. brieflands.com [brieflands.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]

- 12. 2.3. Cholinesterase Inhibition [bio-protocol.org]

A Technical Guide to Rivastigmine Metabolite-d6: Commercial Availability, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, analytical methodologies, and key applications of Rivastigmine metabolite-d6. This deuterated analog serves as a critical internal standard for the accurate quantification of the primary metabolite of Rivastigmine in various biological matrices.

Commercial Availability and Suppliers

This compound, also known by its chemical name (S)-3-(1-(bis(methyl-d3)amino)ethyl)phenol or 3-[(1S)-1-(Dimethylamino)ethyl]phenol-d6, is available from a range of specialized chemical suppliers. Its primary use is as an internal standard in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Toronto Research Chemicals | 3-[(1S)-1-(Dimethylamino)ethyl]phenol-d6 | D481757 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | >98% | Deuterated metabolite of Rivastigmine. |

| Cayman Chemical | This compound | 20478 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | ≥98% | Intended for use as an internal standard. |

| Santa Cruz Biotechnology | This compound | sc-216301 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | Not specified | Deuterium labeled Rivastigmine metabolite.[1] |

| MedChemExpress | This compound | HY-W020576S | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | >98% | Deuterium labeled Rivastigmine metabolite. |

| Clearsynth | This compound | CS-T-66385 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | Not specified | Also known as NAP 226-90-d6. |

| Alsachim | This compound | 4113 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | Not specified | Labelled metabolite of Rivastigmine. |

| Selleck Chem | This compound | S670303 | 1217706-31-4 | C₈H₁₁D₆NO | 157.26 | >98% | Deuterium labeled Rivastigmine metabolite. |

Note: Purity and other specifications should be confirmed with the supplier via the Certificate of Analysis (CoA) for the specific lot.

Physicochemical Properties

A representative Certificate of Analysis for this compound indicates the following properties:

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₁₁D₆NO |

| Molecular Weight | 157.26 |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity | >98% |

| Storage Condition | 2-8 °C in a well-closed container |

Metabolic Pathway of Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of dementia. Its primary metabolic pathway involves hydrolysis by esterases to its decarbamylated metabolite, 3-[(1S)-1-(Dimethylamino)ethyl]phenol (also known as NAP 226-90). This metabolite is then further conjugated before excretion. The use of a deuterated internal standard of this metabolite is crucial for accurately studying the pharmacokinetics of Rivastigmine.

Caption: Metabolic pathway of Rivastigmine to its primary metabolite.

Experimental Protocol: Quantification of Rivastigmine and its Metabolite in Human Plasma using LC-MS/MS

The following protocol outlines a general procedure for the simultaneous determination of Rivastigmine and its primary metabolite in human plasma using this compound as an internal standard. This method is essential for pharmacokinetic and bioequivalence studies.

1. Materials and Reagents:

-

Rivastigmine reference standard

-

Rivastigmine metabolite (NAP 226-90) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Standard and Internal Standard Solution Preparation:

-

Prepare stock solutions of Rivastigmine, its metabolite, and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water mixture (50:50, v/v).

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of human plasma, add 20 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Rivastigmine: m/z 251.2 → 184.2

-

Rivastigmine Metabolite: m/z 166.1 → 121.1

-

This compound (IS): m/z 172.1 → 127.1

-

5. Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of the analytes in the plasma samples from the calibration curve.

Caption: General workflow for bioanalytical sample preparation and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the reductive amination of 3-hydroxyacetophenone with deuterated dimethylamine (B145610) (dimethylamine-d6). The resulting deuterated aminophenol is the target compound.

Caption: Synthetic pathway for this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications and troubleshooting, it is recommended to consult the detailed technical data sheets from the suppliers and relevant scientific literature.

References

Certificate of Analysis: A Technical Guide for Rivastigmine Metabolite-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Rivastigmine metabolite-d6 (NAP 226-90-d6), an essential internal standard for the quantitative analysis of the major metabolite of Rivastigmine. This document compiles available data on its chemical and physical properties, alongside detailed experimental protocols for its analysis in biological matrices.

Compound Information

This compound is the deuterium-labeled form of (S)-3-(1-(dimethylamino)ethyl)phenol, the primary decarbamylated metabolite of the acetylcholinesterase inhibitor, Rivastigmine. Its structural similarity to the unlabeled metabolite, with the exception of the six deuterium (B1214612) atoms on the methyl groups, makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Identifier | Value |

| Product Name | Rivastigmine Metabolite D6 |

| Chemical Name | (S)-3-(1-(bis(methyl-d3)amino)ethyl)phenol |

| CAS Number | 1217706-31-4[1] |

| Molecular Formula | C10H9D6NO[1] |

| Molecular Weight | 171.3 g/mol [1] |

Physicochemical and Quality Control Data

The following table summarizes the available data from a representative Certificate of Analysis.[1]

| Test | Specification | Result |

| Appearance | - | - |

| Solubility | - | - |

| ¹H-NMR | Conforms to structure | Conforms to structure[1] |

| Mass Spectrometry | Conforms to structure | Conforms to structure[1] |

| Chromatographic Purity | >90% | >90%[1] |

| Long-term Storage | Store at 2-8 °C in a well-closed container. | - |

| Handling and Transit | 25-30 °C in a well-closed container. | - |

Metabolic Pathway of Rivastigmine

Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis to its inactive decarbamylated metabolite, NAP226-90. This process is a key feature of its mechanism of action and elimination. Notably, cytochrome P450 isoenzymes have minimal involvement in the metabolism of Rivastigmine.

References

The Prospect of Deuterated Rivastigmine: A Pharmacokinetic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rivastigmine (B141), a reversible cholinesterase inhibitor, is a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases. However, its pharmacokinetic profile, characterized by rapid metabolism and a short half-life, presents clinical challenges. Deuteration, the strategic substitution of hydrogen with its heavy isotope deuterium (B1214612), has emerged as a promising strategy to enhance the metabolic stability and pharmacokinetic properties of various drugs. This technical guide explores the foundational pharmacokinetic properties of rivastigmine and delves into the prospective advantages of a deuterated variant. While clinical data on deuterated rivastigmine is not publicly available, this paper synthesizes the known pharmacokinetics of rivastigmine with the established principles of the deuterium kinetic isotope effect to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Rationale for Deuterating Rivastigmine

Rivastigmine exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine (B1216132) in the brain.[1] Despite its efficacy, oral administration of rivastigmine is associated with a challenging side-effect profile, largely attributed to its rapid absorption and metabolism, leading to sharp peaks and troughs in plasma concentrations.[2]

The primary route of metabolism for rivastigmine is hydrolysis mediated by its target enzymes, cholinesterases, to an inactive decarbamylated metabolite.[3] This process is a key determinant of its short plasma half-life of approximately 1.5 hours.[1] The strategic placement of deuterium at metabolically vulnerable sites within the rivastigmine molecule could potentially slow down this enzymatic degradation. This is due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage.[4][5] By mitigating the rate of metabolism, a deuterated version of rivastigmine could exhibit an improved pharmacokinetic profile, potentially leading to:

-

Increased half-life (t½): A longer duration of action could allow for less frequent dosing.[6]

-

Greater drug exposure (AUC): Enhanced bioavailability may lead to improved therapeutic efficacy.[6]

-

Reduced peak plasma concentrations (Cmax): A smoother pharmacokinetic profile could translate to better tolerability and fewer side effects.

-

Lower inter-individual variability: More predictable patient responses.

While several pharmaceutical companies, such as the former Auspex Pharmaceuticals and Concert Pharmaceuticals, have successfully developed and commercialized deuterated drugs by leveraging these principles, there is currently no publicly available information on the clinical development of a deuterated rivastigmine.[7][8]

Core Pharmacokinetic Properties of Rivastigmine

The following tables summarize the key pharmacokinetic parameters of non-deuterated rivastigmine across different formulations, based on available literature. This data serves as a baseline for understanding the potential impact of deuteration.

Table 1: Pharmacokinetic Parameters of Oral Rivastigmine

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | ~1 hour | [2] |

| t½ (Elimination Half-life) | ~1.5 hours | [1] |

| Absolute Bioavailability | ~36-40% (3 mg dose) | [2] |

| Protein Binding | ~40% | [1] |

| Metabolism | Primarily via cholinesterase-mediated hydrolysis | [3] |

| Excretion | Mainly as metabolites in urine | [3] |

Table 2: Pharmacokinetic Comparison of Rivastigmine Formulations

| Parameter | Oral Capsule (12 mg/day) | Transdermal Patch (9.5 mg/24h) | Reference |

| Cmax (Peak Plasma Concentration) | 21.6 ng/mL | 8.7 ng/mL | [2][9] |

| Tmax (Time to Peak Concentration) | 1.4 hours | 8.1 hours | [2][9] |

| AUC (Area Under the Curve) | Comparable | Comparable | [2][9] |

| Fluctuation Index | High | Low | [2] |

Hypothetical Pharmacokinetic Profile of Deuterated Rivastigmine

Based on the principles of the kinetic isotope effect, a deuterated version of rivastigmine would be expected to exhibit altered pharmacokinetic parameters. The following table presents a hypothetical comparison, illustrating the potential benefits of deuteration. It is crucial to note that these are projected values and would require empirical validation through clinical studies.

Table 3: Projected Pharmacokinetic Comparison: Rivastigmine vs. Deuterated Rivastigmine

| Parameter | Rivastigmine (Non-deuterated) | Deuterated Rivastigmine (Projected) | Rationale for Change |

| t½ (Elimination Half-life) | ~1.5 hours | Increased | Slower rate of cholinesterase-mediated hydrolysis. |

| AUC (Area Under the Curve) | Baseline | Increased | Reduced first-pass metabolism and systemic clearance. |

| Cmax (Peak Plasma Concentration) | Baseline | Potentially Lowered (with adjusted dosing) | Smoother absorption and elimination profile. |

| Clearance (CL/F) | High | Decreased | Slower metabolic breakdown. |

| Dosing Frequency | Twice daily (oral) | Potentially once daily (oral) | Longer half-life would maintain therapeutic concentrations for a longer duration. |

Experimental Protocols

The evaluation of the pharmacokinetic properties of a novel entity like deuterated rivastigmine would involve a series of well-defined preclinical and clinical studies.

In Vitro Metabolic Stability Assay

-

Objective: To assess the rate of metabolism of deuterated and non-deuterated rivastigmine in liver microsomes or hepatocytes.

-

Methodology:

-

Incubate deuterated and non-deuterated rivastigmine with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

Collect samples at various time points.

-

Quench the reaction and analyze the concentration of the parent drug using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

-

In Vivo Pharmacokinetic Study in Animals

-

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated rivastigmine in an animal model (e.g., rats or dogs).

-

Methodology:

-

Administer a single dose of deuterated or non-deuterated rivastigmine to different groups of animals via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at predefined time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method. Deuterated rivastigmine (e.g., Rivastigmine-d6) is often used as an internal standard for the quantification of the non-deuterated form.

-

Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F).

-

Human Pharmacokinetic Study (Phase I)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of deuterated rivastigmine in healthy volunteers.

-

Methodology:

-

Conduct a single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy subjects.

-

Administer the deuterated drug and collect serial blood and urine samples.

-

Analyze the samples for drug and metabolite concentrations.

-

Characterize the full pharmacokinetic profile and assess dose-proportionality.

-

Visualizations

Signaling Pathway of Rivastigmine

Caption: Mechanism of action of Rivastigmine in the cholinergic synapse.

Experimental Workflow for Comparative Pharmacokinetic Study

Caption: Workflow for a comparative pharmacokinetic study of deuterated vs. non-deuterated rivastigmine.

Logical Relationship of Deuteration and Pharmacokinetic Improvement

Caption: The logical progression from deuteration to potential clinical benefits for rivastigmine.

Conclusion

While the therapeutic potential of a deuterated form of rivastigmine remains to be clinically evaluated, the foundational principles of deuteration chemistry strongly suggest that such a modification could lead to a significantly improved pharmacokinetic profile. By mitigating the rapid metabolism that characterizes the parent drug, a deuterated analog could offer a longer half-life, greater systemic exposure, and a smoother plasma concentration curve. These enhancements could translate into a more favorable dosing regimen and a better-tolerated treatment for patients with Alzheimer's and Parkinson's disease-related dementia. Further research and development in this area are warranted to explore the full clinical potential of deuterated rivastigmine.

References

- 1. Update on rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 6. benchchem.com [benchchem.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Concert Pharmaceuticals | Flagship Pioneering [flagshippioneering.com]

- 9. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Rivastigmine and its d6-Metabolite in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rivastigmine and its deuterated internal standard (IS), Rivastigmine-d6, in human plasma. The described protocol employs a simple protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analytical run time. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rivastigmine is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1] It is primarily used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2] Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Rivastigmine-d6, is essential for correcting for matrix effects and variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results.[5][6] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the analysis of Rivastigmine and Rivastigmine-d6 in human plasma.

Experimental

Materials and Reagents

-

Rivastigmine tartrate (purity ≥ 98%)

-

Rivastigmine-d6 (isotopic purity ≥ 98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions

Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of Rivastigmine tartrate and Rivastigmine-d6 in methanol to obtain final concentrations of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Rivastigmine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Rivastigmine-d6 in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A typical isocratic or gradient elution can be employed for the chromatographic separation.

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 2-3 minutes |

A gradient can be optimized to ensure baseline separation from endogenous plasma components.

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization mode with selected reaction monitoring (SRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 3500 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 600 L/h |

| Collision Gas | Nitrogen |

SRM Transitions

The following SRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Rivastigmine | 251.2 | 206.1 | 200 | 15 |

| Rivastigmine | 251.2 | 86.2 | 200 | - |

| Rivastigmine-d6 | 257.2 | 212.1 | 200 | 15 |

Note: The collision energy for the second Rivastigmine transition may need to be optimized on the specific instrument used.

Data Analysis

Peak areas of Rivastigmine and Rivastigmine-d6 are integrated using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Rivastigmine to Rivastigmine-d6 against the nominal concentration of the calibration standards. The concentration of Rivastigmine in the QC and unknown samples is determined from the linear regression of the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20% |

| Accuracy and Precision | Within-run and between-run accuracy (RE%) and precision (CV%) within ±15% (±20% at LLOQ)[7] |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and processing conditions |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Development Steps

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Rivastigmine and its deuterated internal standard in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and research laboratories. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is critical for pharmacokinetic and therapeutic drug monitoring applications.

References

- 1. celerion.com [celerion.com]

- 2. jpionline.org [jpionline.org]

- 3. irjet.net [irjet.net]

- 4. researchgate.net [researchgate.net]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. akjournals.com [akjournals.com]

Application Note: Quantification of Rivastigmine in Human Plasma using Rivastigmine Metabolite-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Rivastigmine in human plasma samples. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing Rivastigmine metabolite-d6 as a stable, isotopically labeled internal standard to ensure high accuracy and precision. The protocol outlines procedures for sample preparation via protein precipitation, followed by chromatographic separation and mass spectrometric detection. This robust method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rivastigmine.

Introduction

Rivastigmine is a carbamate (B1207046) inhibitor of acetylcholinesterase that is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Accurate quantification of Rivastigmine in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. This document provides a comprehensive methodology for the reliable determination of Rivastigmine in plasma.

Experimental Protocols

Materials and Reagents

-

Rivastigmine reference standard

-

This compound (Internal Standard, IS)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

A standard HPLC system capable of gradient elution

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 2 minutes |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rivastigmine | 251.2 | 206.1 | 15 |

| This compound (IS) | 257.2 | 212.1 | 15 |

| Note: The MRM transition for this compound is a hypothetical value based on the addition of 6 daltons to the parent and a corresponding shift in the fragment ion. Actual values must be determined experimentally. |

Data Presentation

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Pass |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Pass |

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (% RSD) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | 8.5 | 5.2 | 10.1 | 7.8 |

| Low | 0.3 | 6.2 | 3.1 | 7.5 | 4.9 |

| Medium | 15 | 4.8 | -1.5 | 5.9 | -0.8 |

| High | 40 | 3.5 | -2.3 | 4.2 | -1.7 |

| Note: The data presented in Tables 2 and 3 are representative and should be confirmed during in-house validation. |

Visualizations

Caption: Workflow for Plasma Sample Preparation and Analysis.

Caption: Rationale for using an internal standard in quantitative analysis.

Application Note: Quantitative Analysis of Rivastigmine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Rivastigmine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Rivastigmine-d6, ensures high accuracy and precision. The described protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Rivastigmine.

Introduction

Rivastigmine is a carbamate (B1207046) inhibitor of acetylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type. Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of Rivastigmine in human plasma using an LC-MS/MS method, which is highly selective and sensitive. The use of a deuterated internal standard (Rivastigmine-d6) minimizes matrix effects and compensates for variability during sample processing and injection.

Experimental

2.1. Materials and Reagents

-

Rivastigmine tartrate (purity ≥ 98%)

-

Rivastigmine-d6 (isotopic purity ≥ 98%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

2.3. Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Rivastigmine and Rivastigmine-d6 in methanol.

-

Working Standard Solutions: Serially dilute the Rivastigmine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with 50:50 (v/v) acetonitrile/water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 50 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).

2.4. Sample Preparation Protocol

-

Label polypropylene (B1209903) tubes for each standard, QC, and unknown sample.

-

Add 100 µL of plasma sample to the corresponding tube.

-

Add 25 µL of the 100 ng/mL Rivastigmine-d6 internal standard working solution to all tubes except for the blank.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 min |

3.2. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Rivastigmine | 251.2 | 206.1 | 100 | 20 |

| Rivastigmine-d6 | 257.2 | 212.1 | 100 | 20 |

Method Validation Summary

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Data Analysis

The concentration of Rivastigmine in each sample was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Caption: Workflow for the quantitative analysis of Rivastigmine in human plasma.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Rivastigmine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a clinical or research setting. The method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies.

Application Notes and Protocols for the Analysis of Rivastigmine in Brain Tissue

Introduction

Rivastigmine (B141) is a reversible cholinesterase inhibitor that is approved for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The quantification of Rivastigmine in brain tissue is crucial for pharmacokinetic studies, drug development, and understanding its therapeutic and toxic effects. This document provides detailed application notes and protocols for the sample preparation of Rivastigmine in brain tissue for analysis by various chromatographic methods.

Sample Preparation Methodologies

The complex nature of brain tissue, with its high lipid and protein content, necessitates robust sample preparation to ensure accurate and reproducible quantification of Rivastigmine.[1][2] The most common techniques employed are tissue homogenization followed by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

1. Brain Tissue Homogenization

The initial and critical step in preparing brain tissue for analysis is homogenization. This process breaks down the tissue structure, disrupts cells, and releases the analyte of interest into a liquid medium, creating a uniform suspension known as a homogenate.

-

Principle: Mechanical forces are applied to the tissue in a suitable buffer to create a uniform suspension. Common methods include using a Potter-Elvehjem homogenizer, bead beaters, or ultrasonicators.[3][4]

-

Considerations: The choice of homogenization buffer is important and is often a simple aqueous solution like phosphate-buffered saline (PBS) or a sucrose (B13894) solution to maintain osmotic stability.[5][6][7] The ratio of tissue to buffer is typically controlled to create a specific percentage (w/v) of homogenate, often 10%.[5][8] Performing the homogenization on ice is crucial to minimize enzymatic degradation of the analyte.[9]

2. Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples.[1][10]

-

Principle: A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the brain homogenate.[5][10] This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is collected for analysis.

-

Advantages: The method is simple, fast, and cost-effective.[10]

-

Disadvantages: It may not provide the cleanest extracts, and the potential for matrix effects and ion suppression in mass spectrometry-based analyses can be higher compared to other techniques.[1]

3. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

-

Principle: The brain homogenate (aqueous phase) is mixed with an immiscible organic solvent. Rivastigmine, being a relatively nonpolar molecule, partitions into the organic phase, leaving more polar interfering substances in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. Common extraction solvents for Rivastigmine include ethyl acetate (B1210297) and tert-butyl methyl ether (TBME).[5][9][11]

-

Advantages: LLE can provide cleaner extracts than protein precipitation.

-

Disadvantages: The technique can be more time-consuming and may involve the use of larger volumes of organic solvents.

4. Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts.

-

Principle: The brain homogenate is passed through a solid sorbent bed packed in a cartridge. Rivastigmine is retained on the sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a strong organic solvent.

-

Advantages: SPE offers high selectivity and can significantly reduce matrix effects, leading to improved analytical sensitivity.[1]

-

Disadvantages: Method development can be more complex and time-consuming, and the cost per sample is generally higher than for PPT or LLE.[1]

Detailed Experimental Protocols

Protocol 1: Brain Tissue Homogenization

-

Excise the brain tissue and wash it twice with ice-cold saline to remove any blood or adhering tissues.[9]

-

Weigh the tissue and place it in a suitable homogenization tube.[12]

-

Add a predetermined volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired tissue concentration (e.g., 10% w/v).[5][8]

-

Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater) on ice until a uniform suspension is obtained.[3][6][7]

-

Store the resulting brain homogenate at -70°C until analysis.[5][9]

Protocol 2: Protein Precipitation (PPT)

-

Pipette an aliquot (e.g., 500 µL) of the brain homogenate into a microcentrifuge tube.[5]

-

Add an appropriate volume of an internal standard solution and vortex briefly.[8]

-

Add a cold protein precipitating agent, such as a 1:1 (v/v) mixture of acetonitrile and methanol, typically in a 1:1 or 1:2 ratio of homogenate to solvent.[5][8]

-

Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.[5][8]

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm) at a low temperature (e.g., -10°C) for 10 minutes.[5][8]

-

Carefully transfer the clear supernatant to a clean vial for injection into the analytical system.[5][8]

Protocol 3: Liquid-Liquid Extraction (LLE)

-

To an aliquot of brain homogenate (e.g., 100 µL), add the internal standard solution and vortex.

-

Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate or tert-butyl methyl ether (TBME) (e.g., 1 mL).[5][9][11]

-

Vortex the mixture for an extended period (e.g., 10 minutes) to ensure efficient extraction.[5]

-

Centrifuge the sample to separate the aqueous and organic layers (e.g., 10,000 rpm for 5 minutes).[5]

-

Transfer the organic supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in a suitable mobile phase for analysis.

Data Summary

The following table summarizes quantitative data from various studies on Rivastigmine analysis in brain tissue.

| Parameter | Method | Brain Matrix | Value | Reference |

| Recovery | Protein Precipitation | Rat Brain | 99.03% - 102.24% | [5] |

| Protein Precipitation | Rat Brain | 93.42% - 108.39% | [10] | |

| Liquid-Liquid Extraction | Rat Brain | > 60% | [11] | |

| Lower Limit of Quantification (LLOQ) | HPLC-Fluorescence | Rat Brain | 10 ng/mL | [5][13] |

| HPLC-UV | Rat Brain | 75 ng/mL | [10] | |

| HPLC-MS/MS | Rat Brain | 0.2 ng/mL | [11] | |

| HPLC-UV | Rat Brain | 1.1 ng/mL | [14] | |

| Linearity Range | HPLC-UV | Rat Brain | 75 - 3000 ng/mL | [10] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. sisweb.com [sisweb.com]

- 4. researchgate.net [researchgate.net]

- 5. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NIBSC - Brain Tissue Preparation [nibsc.org]

- 7. sysy.com [sysy.com]

- 8. benchchem.com [benchchem.com]

- 9. Electrosteric stealth Rivastigmine loaded liposomes for brain targeting: preparation, characterization, ex vivo, bio-distribution and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. High performance liquid chromatographic fluorescence detection method for the quantification of rivastigmine in rat plasma and brain: application to preclinical pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application of Rivastigmine Metabolite-d6 in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Introduction

Rivastigmine (B141), a cholinesterase inhibitor, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. It functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain and enhanced cholinergic neurotransmission. The primary route of metabolism for rivastigmine is hydrolysis by these esterases to its decarbamylated metabolite, (S)-3-[1-(dimethylamino)ethyl]phenol, also known as NAP 226-90. This metabolite is pharmacologically inactive.

In the realm of Alzheimer's disease research and drug development, accurate quantification of rivastigmine and its main metabolite, NAP 226-90, in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of stable isotope-labeled internal standards, such as Rivastigmine metabolite-d6 (NAP 226-90-d6), is the gold standard for such bioanalytical assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard, being chemically identical to the analyte, co-elutes and experiences the same extraction efficiency and matrix effects, thereby ensuring the highest degree of accuracy and precision in quantification.

These application notes provide detailed protocols and data for the use of this compound as an internal standard in the quantification of NAP 226-90, alongside rivastigmine, in biological samples for Alzheimer's disease research.

Application Notes

Primary Application: Internal Standard for the Quantitative Analysis of Rivastigmine Metabolite (NAP 226-90).

This compound is an indispensable tool for researchers and scientists engaged in the preclinical and clinical development of rivastigmine or related compounds for Alzheimer's disease. Its primary application is as an internal standard (IS) in bioanalytical methods to accurately quantify the concentration of the major rivastigmine metabolite, NAP 226-90, in various biological matrices such as plasma, serum, and cerebrospinal fluid (CSF).

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: By mimicking the analyte's behavior during sample preparation and analysis, it effectively corrects for variability, leading to more reliable data.

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. As the deuterated standard is affected similarly to the analyte, it allows for accurate correction of these effects.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard increases the ruggedness and reproducibility of the analytical method.

-

Compliance with Regulatory Guidelines: Regulatory agencies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma using their respective deuterated internal standards has been described.[1] The following protocol is based on this established methodology.

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of rivastigmine and NAP 226-90 from human plasma.

Materials:

-

Human plasma samples

-

Rivastigmine and NAP 226-90 reference standards

-